molecular formula C17H24O8 B12380048 Acantrifoside E

Acantrifoside E

Cat. No.: B12380048
M. Wt: 356.4 g/mol
InChI Key: ZDLGCAQIENQSSF-QIQYSRIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acantrifoside E involves the glycosylation of 2,6-dimethoxy-4-propenylphenol with a suitable glucopyranosyl donor under acidic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) and is carried out in an anhydrous solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of the compound from the stem bark of Acanthopanax trifoliatus. The process involves drying and powdering the bark, followed by extraction with ethanol or methanol. The extract is then purified using column chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Acantrifoside E undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acantrifoside E has a wide range of applications in scientific research:

Mechanism of Action

Acantrifoside E exerts its effects primarily through its antioxidant and anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. Additionally, it scavenges free radicals, thereby reducing oxidative stress in cells .

Comparison with Similar Compounds

Uniqueness: Acantrifoside E is unique due to its specific glycosylation pattern and the presence of a dimethoxypropenylphenol core. This structural uniqueness contributes to its distinct biological activities, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C17H24O8

Molecular Weight

356.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C17H24O8/c1-4-5-9-6-10(22-2)16(11(7-9)23-3)25-17-15(21)14(20)13(19)12(8-18)24-17/h4-7,12-15,17-21H,8H2,1-3H3/b5-4+/t12-,13-,14+,15-,17+/m1/s1

InChI Key

ZDLGCAQIENQSSF-QIQYSRIJSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC

Canonical SMILES

CC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC

Origin of Product

United States

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